Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester derivative of indole, commonly employed as an intermediate in Suzuki-Miyaura cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety provides improved solubility in organic solvents and increased reactivity in palladium-catalyzed transformations. This compound is particularly valuable in pharmaceutical and agrochemical synthesis, where selective functionalization of the indole scaffold is required. Its high purity and well-defined structure ensure consistent performance in complex synthetic pathways. Proper storage under inert conditions is recommended to maintain its integrity.
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate structure
942070-45-3 structure
Product Name:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
CAS No:942070-45-3
MF:C19H26BNO4
MW:343.225045681
MDL:MFCD12407262
CID:844623
PubChem ID:49758860
Update Time:2025-06-08

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid, pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
    • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • BCP11507
    • EBD265102
    • AM80919
    • SY031275
    • BC000763
    • OR350029
    • 1-BOC-indole-3-bo
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
    • 3-Bpin-N-Boc-indole
    • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
    • MDL: MFCD12407262
    • Inchi: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
    • InChI Key: WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • SMILES: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

Computed Properties

  • Exact Mass: 343.19500
  • Monoisotopic Mass: 343.1954885 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 512
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • Molecular Weight: 343.2

Experimental Properties

  • PSA: 49.69000
  • LogP: 3.72370

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Pricemore >>

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Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  58 h, reflux
Reference
Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton
Wakamiya, Atsushi; Murakami, Takanori; Yamaguchi, Shigehiro, Chemical Science, 2013, 4(3), 1002-1007

Production Method 2

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  rt → 80 °C; 23 h, 80 °C
Reference
Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, ChemRxiv, 2021, 1, 1-8

Production Method 3

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 75 °C; 75 °C → rt
Reference
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 8 h, 60 °C
Reference
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

Production Method 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
Reference
Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents
, Japan, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  2 h, 80 °C
Reference
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

Production Method 7

Reaction Conditions
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ;  16 h, 80 °C
Reference
Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch
Johansson Seechurn, Carin C. C.; Sivakumar, Vilvanathan; Satoskar, Deepak; Colacot, Thomas J., Organometallics, 2014, 33(13), 3514-3522

Production Method 8

Reaction Conditions
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  23 h, 80 °C
Reference
Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, Chemical Science, 2021, 12(30), 10388-10394

Production Method 9

Reaction Conditions
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  61 h, 80 °C
Reference
Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids
Oku, Naoki; Murakami, Masahiro ; Miura, Tomoya, Organic Letters, 2022, 24(8), 1616-1619

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
Reference
Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology
Watson, Charlotte G.; Aggarwal, Varinder K., Organic Letters, 2013, 15(6), 1346-1349

Production Method 11

Reaction Conditions
1.1 Catalysts: 4,5-Diazafluorene ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, 60 °C
Reference
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
Hoque, Emdadul Md; Bisht, Ranjana; Unnikrishnan, Anju; Dey, Sayan; Mahamudul Hassan, Mirja Md; et al, Angewandte Chemie, 2022, 61(27),

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, 85 °C; 85 °C → rt
Reference
Preparation of pyrrolidine-based peptides as IAP inhibitors
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Indole derivatives as androgen receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Suppliers

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(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
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Additional information on Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Comprehensive Overview of Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 942070-45-3)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate is a highly versatile boronic ester derivative widely used in pharmaceutical research, organic synthesis, and material science. With the CAS number 942070-45-3, this compound has gained significant attention due to its role as a key intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and agrochemical development. Its unique molecular structure combines an indole core with a dioxaborolane group, making it invaluable for constructing complex heterocyclic frameworks.

The growing demand for boron-containing compounds in medicinal chemistry has propelled research into Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate. Scientists frequently search for its synthetic applications, solubility properties, and stability under various conditions. Recent studies highlight its potential in developing kinase inhibitors and anticancer agents, aligning with the pharmaceutical industry's focus on targeted therapies. The compound's protecting group strategy (tert-butyl carboxylate) also makes it a subject of interest in peptide chemistry.

From a green chemistry perspective, researchers are investigating eco-friendly purification methods for CAS 942070-45-3 to minimize environmental impact. The compound's crystallization behavior and storage stability are frequently discussed in industrial forums, particularly for large-scale production. Analytical techniques like HPLC and NMR spectroscopy are essential for quality control, with many users searching for optimal analytical methods and spectral data interpretation.

The structure-activity relationship (SAR) studies involving this compound have revealed fascinating insights into molecular recognition processes. Its boronate ester moiety participates in unique interactions with biological targets, prompting investigations into bioorthogonal chemistry applications. The scientific community actively explores its potential in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, reflecting current trends in drug development.

Material scientists value Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate for its potential in creating organic electronic materials. The compound's π-conjugated system and boron coordination chemistry make it interesting for OLED development and molecular sensors. Recent patents demonstrate its utility in designing fluorescent probes for biological imaging, addressing the growing need for diagnostic tools in precision medicine.

For synthetic chemists, the handling precautions and compatibility with various catalysts are frequent search topics related to 942070-45-3. The compound's performance under different reaction conditions (e.g., microwave-assisted synthesis) and its commercial availability in various purity grades are practical concerns for laboratory workflows. Suppliers often highlight its batch-to-batch consistency and custom synthesis options to meet diverse research needs.

Emerging applications in bioconjugation chemistry have further expanded the utility of this boron reagent. Its use in creating antibody-drug conjugates (ADCs) and small molecule-protein hybrids represents a cutting-edge intersection of chemistry and biology. The compound's orthogonal reactivity makes it particularly valuable in multicomponent reactions, a hot topic in combinatorial chemistry research.

From a regulatory standpoint, proper documentation requirements for CAS 942070-45-3 are frequently queried by quality assurance professionals. The compound's spectral fingerprints and regulatory compliance status (REACH, FDA guidelines) are essential considerations for pharmaceutical applications. Recent advancements in continuous flow chemistry have also opened new possibilities for its efficient production while maintaining reaction selectivity and yield optimization.

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Amadis Chemical Company Limited
(CAS:942070-45-3)Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
A859521
Purity:99%/99%
Quantity:25g/100g
Price ($):191.0/760.0
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